Flavone base + 3O, C-Hex-AcetyldHex
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Overview
Description
Flavone base + 3O, C-Hex-AcetyldHex: is a complex flavone C-glycoside compound with the molecular formula C29H32O15 and an exact mass of 620.56 . Flavones are a class of polyphenolic compounds known for their diverse biological activities and are commonly found in various plant species . This particular compound is characterized by its unique structural framework, which includes a flavone base linked to a hexose sugar and an acetylated deoxyhexose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives, including Flavone base + 3O, C-Hex-AcetyldHex, typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavanones or chalcones.
Cyclization: The key step involves the cyclization of these intermediates to form the flavone core structure.
Glycosylation: The flavone core is then glycosylated to attach the hexose sugar.
Acetylation: Finally, the glycosylated flavone undergoes acetylation to introduce the acetyl group on the deoxyhexose sugar.
Industrial Production Methods
Industrial production of flavone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Flavone base + 3O, C-Hex-AcetyldHex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanones or other reduced forms.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted flavone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Flavone base + 3O, C-Hex-AcetyldHex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Flavone base + 3O, C-Hex-AcetyldHex involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Signal Transduction: The compound modulates signaling pathways related to cell survival, apoptosis, and proliferation.
Comparison with Similar Compounds
Flavone base + 3O, C-Hex-AcetyldHex can be compared with other similar flavone derivatives:
Flavone base + 3O, C-Hex, C-pen: This compound has a similar structure but with a different sugar moiety.
Flavone Mannich base derivatives: These derivatives are synthesized using the Mannich reaction and exhibit antibacterial activity.
Flavanones: These are reduced forms of flavones and have distinct biological activities.
The uniqueness of this compound lies in its specific glycosylation and acetylation patterns, which confer unique chemical and biological properties .
Properties
IUPAC Name |
[6-[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUXMJLUPJNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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